6-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine
Overview
Description
“6-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine” is a compound that contains an oxadiazole ring . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .
Scientific Research Applications
Anticancer Studies
The compound has been studied for its potential anticancer properties. For example, a study found that a similar compound exhibited a dose-dependent cytotoxic effect on hepatocellular carcinoma cell line, HepG2 . The compound inhibited the growth of HepG2 cells, with more percentage of cells in subG1 phase, indicating apoptosis .
Antioxidant Activity
The compound has been evaluated for its antioxidant activity. In vitro antioxidant activity was determined by DPPH and ABTS free radical scavenging assays which revealed increasing scavenging activity with increasing concentration of the compound .
Enzyme Inhibition
1,3,4-Oxadiazole derivatives have been found to inhibit various enzymes that contribute to cancer cell proliferation. These include thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Cytotoxic Agents
1,3,4-Oxadiazole scaffolds have been studied as cytotoxic agents. They have shown promising results when combined with other anticancer pharmacophores .
Antimicrobial Activity
Triazoles and thiadiazoles, which are related to oxadiazoles, have been reported to possess antimicrobial activity .
Antiviral Activity
Triazoles, which are related to oxadiazoles, have been reported to possess antiviral activity .
properties
IUPAC Name |
6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c15-12-8-6-11(7-9-12)14-17-13(19-18-14)5-3-1-2-4-10-16/h6-9H,1-5,10,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWFIMYEXAIQBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCCCCCN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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